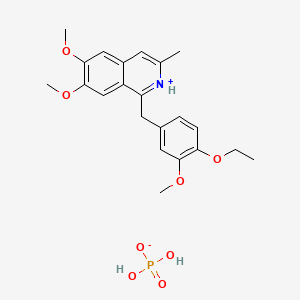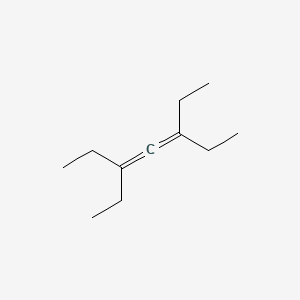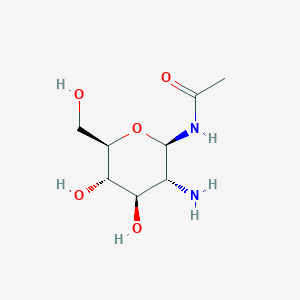
Carbamic acid, dipropyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropylcarbamic acid ethyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group, where the nitrogen atom is substituted with two propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dipropylcarbamic acid ethyl ester can be synthesized through the esterification of N,N-dipropylcarbamic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of N,N-Dipropylcarbamic acid ethyl ester may involve the use of more efficient and scalable methods. One such method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method allows for the formation of esters under mild conditions and is suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dipropylcarbamic acid ethyl ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield N,N-dipropylcarbamic acid and ethanol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for esters.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: N,N-dipropylcarbamic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Amides, ethers, or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dipropylcarbamic acid ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Dipropylcarbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with the target molecules. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
N,N-Dipropylcarbamic acid ethyl ester can be compared with other carbamate esters, such as N,N-dimethylcarbamic acid ethyl ester and N,N-diethylcarbamic acid ethyl ester.
N,N-Dimethylcarbamic acid ethyl ester: This compound has two methyl groups attached to the nitrogen atom, making it less bulky compared to N,N-Dipropylcarbamic acid ethyl ester.
N,N-Diethylcarbamic acid ethyl ester: This compound has two ethyl groups attached to the nitrogen atom, which are slightly larger than methyl groups but smaller than propyl groups.
The uniqueness of N,N-Dipropylcarbamic acid ethyl ester lies in the presence of the propyl groups, which can influence its steric and electronic properties, thereby affecting its reactivity and interactions with molecular targets .
Propriétés
Numéro CAS |
6976-50-7 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
ethyl N,N-dipropylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3 |
Clé InChI |
BPTCHOSQAFYVPE-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


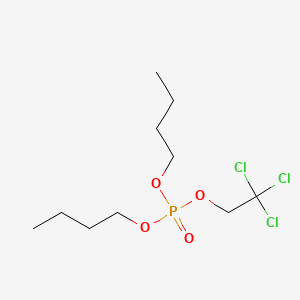
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)


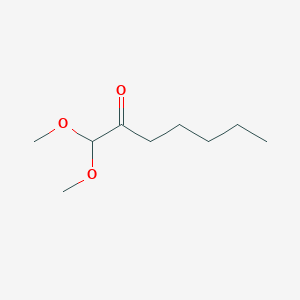
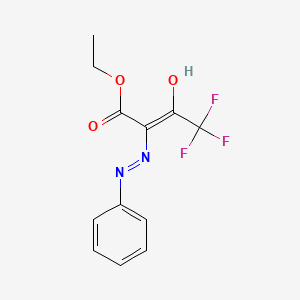


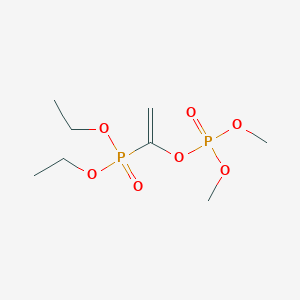
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
